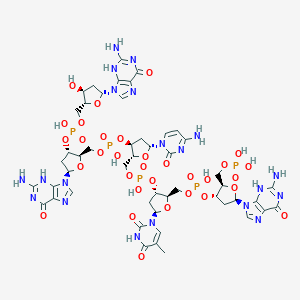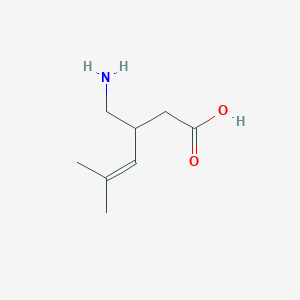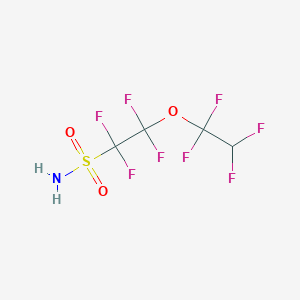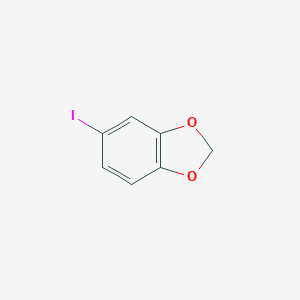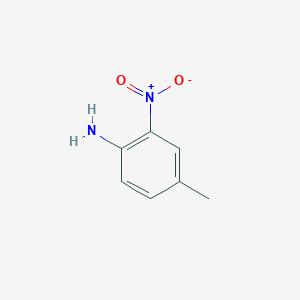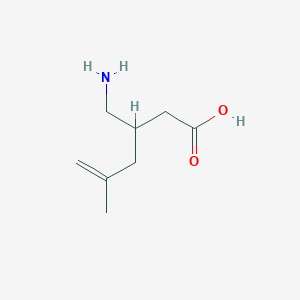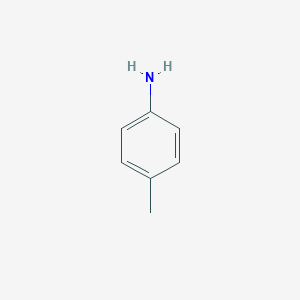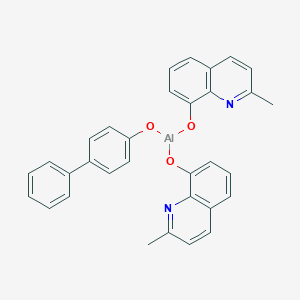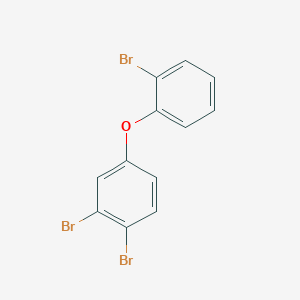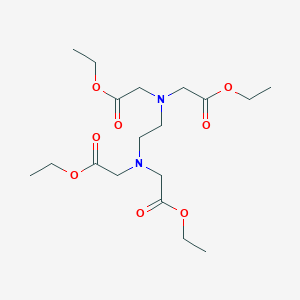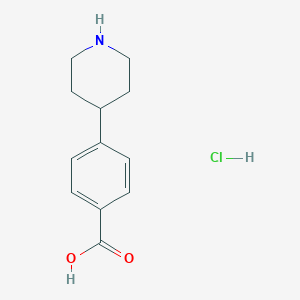
4-(Piperidin-4-YL)benzoic acid hydrochloride
説明
The compound "4-(Piperidin-4-yl)benzoic acid hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in pharmaceutical chemistry. Piperidine derivatives are known for their biological activities, including anti-acetylcholinesterase (anti-AChE) properties, which make them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple precursors such as N,N-bis(2-hydroxyethyl)amine, which can undergo N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis to yield piperidine-4-carboxylic acid derivatives . Additionally, the synthesis of 1-benzyl-4-chloromethylpiperidine, a building block for pharmacologically interesting compounds, has been described, showcasing its versatility in forming various N-benzylpiperidine and N-benzylpyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using techniques like single-crystal X-ray diffraction. For instance, the crystal structure of 4-piperidinecarboxylic acid hydrochloride revealed that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position, and the structure is stabilized by various hydrogen bonds and electrostatic interactions . Similarly, the structure of a related compound with a benzenesulfonyl moiety was confirmed to have a chair conformation for the piperidine ring and exhibited both inter and intramolecular hydrogen bonds .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination, as demonstrated in the synthesis of key intermediates for drugs like Crizotinib . The reactivity of these compounds can be further modified by introducing different substituents on the piperidine ring or the benzyl moiety, which can significantly alter their chemical and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the thermal properties of a dichloro-benzenesulfonyl piperidine derivative were studied using thermogravimetric analysis, showing stability in a specific temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated through density functional theory calculations, which help in understanding the reactivity and stability of these compounds .
科学的研究の応用
DNA Interaction and Drug Design
Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, provide a basis for rational drug design. These compounds, including piperazine derivatives, are used for fluorescent DNA staining and have applications in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).
Analytical and Environmental Studies
Studies on nitisinone, a compound with a piperidine structure, focus on its stability and degradation products. This research has implications for environmental monitoring and pharmaceutical stability testing (Barchańska et al., 2019).
Food and Feed Additives
Benzoic acid, structurally related to the compound , is studied for its role as an antibacterial and antifungal preservative in foods and feeds. Research explores its impact on gut functions, highlighting its potential to improve digestion, absorption, and the gut barrier (Mao et al., 2019).
Antifungal Applications
Compounds from Piper species, including prenylated benzoic acid derivatives, exhibit antifungal activities. These findings support the potential of structurally related compounds in developing pharmaceutical or agricultural fungicides (Xu & Li, 2011).
Pharmacokinetics and Drug Interactions
Research on benzoic acid derivatives, including pharmacokinetic analysis, offers insights into dietary exposures and interspecies uncertainty. This work is crucial for understanding the metabolic and dosimetric variations across different species, which has implications for safety assessments and regulatory standards (Hoffman & Hanneman, 2017).
特性
IUPAC Name |
4-piperidin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWYZHFWAUQTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598550 | |
| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-YL)benzoic acid hydrochloride | |
CAS RN |
149353-84-4 | |
| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

